N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an indole core, a methoxyethyl group, and a dihydroisoquinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where the indole nitrogen attacks an appropriate electrophile, such as 2-methoxyethyl chloride.
Formation of the Dihydroisoquinoline Carboxamide Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions to form the dihydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the dihydroisoquinoline moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids, such as aluminum chloride (AlCl₃), as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The dihydroisoquinoline moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: This compound features a similar indole core and methoxyethyl group but differs in the presence of a methylurea moiety.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound contains an indole core with a hydroxyimino and acetamide group.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of an indole core, methoxyethyl group, and dihydroisoquinoline carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H29N3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-18(2)11-13-29-17-22(19-7-4-5-8-20(19)26(29)31)25(30)27-23-9-6-10-24-21(23)12-14-28(24)15-16-32-3/h4-10,12,14,17-18H,11,13,15-16H2,1-3H3,(H,27,30) |
InChI Key |
BHJNVFKVHCLANM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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